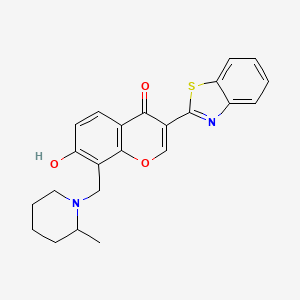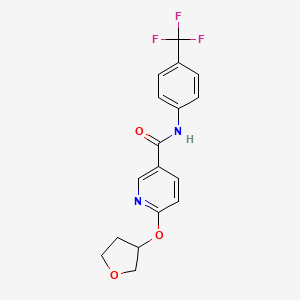
6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)nicotinamide (THFA) is a synthetic compound that has been extensively studied for its potential applications in scientific research. THFA is a small molecule that can be synthesized through a variety of methods and has shown promising results in various biochemical and physiological experiments.
Applications De Recherche Scientifique
Pharmacological and Antimicrobial Activity
One study highlights the synthesis and biological evaluation of nicotinamide derivatives, focusing on their antimicrobial properties. Compounds related to nicotinamide have been explored for their potential in treating microbial infections. For instance, derivatives of nicotinic acid, such as 4-Thiazolidinones with 2-Amino-6-methylbenzothiazole, have shown antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal species. This suggests a broad spectrum of potential pharmacological applications for nicotinamide derivatives in combating various microbial pathogens (Patel & Shaikh, 2010).
Antiprotozoal Activity
Further research into nicotinamide analogs has demonstrated significant antiprotozoal activities. Specific derivatives have been effective against Trypanosoma and Plasmodium species, indicating potential for treating diseases like trypanosomiasis and malaria. The synthesis of these compounds involves strategic chemical modifications to enhance their biological efficacy against protozoal pathogens. This research opens avenues for developing new antiprotozoal agents that could contribute to controlling diseases with significant public health impacts (Ismail et al., 2003).
Bioenergetics and Metabolic Regulation
Nicotinamide plays a crucial role in cellular energy metabolism and has been a subject of investigation for its effects on bioenergetics and metabolic regulation. Studies have explored its involvement in processes such as oxidative stress modulation, cellular survival, and apoptosis. Nicotinamide's impact on these cellular mechanisms suggests its potential therapeutic applications in managing diseases related to immune system dysfunction, diabetes, and aging-related conditions. The understanding of nicotinamide's role in cellular physiology could lead to novel therapeutic strategies for a range of diseases, highlighting the importance of further research in this area (Maiese et al., 2009).
Neuroprotection and Neurodegeneration
Nicotinamide has also been researched for its neuroprotective properties. Studies indicate its potential in preventing neuronal apoptosis and supporting neuronal survival, particularly in the context of neurotoxic challenges and neurodegenerative diseases. The ability of nicotinamide to mitigate neuronal damage and support brain health is of significant interest for developing interventions against diseases like Parkinson's and Alzheimer's (Mukherjee et al., 1997).
Propriétés
IUPAC Name |
6-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c18-17(19,20)12-2-4-13(5-3-12)22-16(23)11-1-6-15(21-9-11)25-14-7-8-24-10-14/h1-6,9,14H,7-8,10H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCDTWQPFBCHIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B2382759.png)

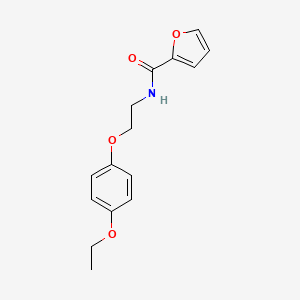
![1-[2-(4-methoxyphenoxy)ethyl]-2-(thiophen-2-ylmethyl)-1H-benzimidazole](/img/structure/B2382764.png)
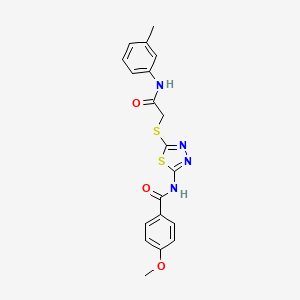
![N-(2-furylmethyl)-2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2382766.png)
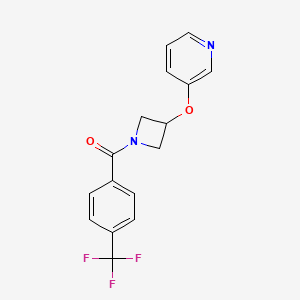
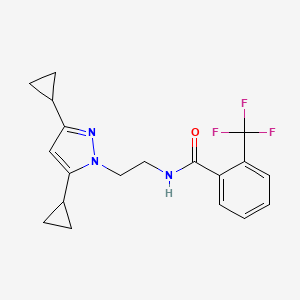
![2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2382769.png)

![1-(3-Chlorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382773.png)
